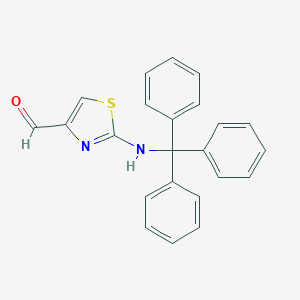
2-(Tritylamino)thiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tritylamino)thiazole-4-carbaldehyde, also known as TTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(Tritylamino)thiazole-4-carbaldehyde is not well understood, but it is believed to act as an inhibitor of protein tyrosine phosphatases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of protein tyrosine phosphatases, leading to changes in cellular signaling pathways. In vivo studies have shown that this compound can reduce blood glucose levels in diabetic mice, suggesting its potential as a therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Tritylamino)thiazole-4-carbaldehyde has several advantages for lab experiments, including its ease of synthesis and its potential as a building block for the synthesis of other compounds. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(Tritylamino)thiazole-4-carbaldehyde. One area of interest is the development of this compound derivatives with improved solubility and bioactivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for diseases such as cancer and diabetes. Additionally, this compound's potential as a precursor for the synthesis of metal-organic frameworks could be further explored.
Aplicaciones Científicas De Investigación
2-(Tritylamino)thiazole-4-carbaldehyde has been studied for its potential applications in various fields of research, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds, such as 2-(tritylamino)thiazole-4-carboxylic acid methyl ester. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate, particularly as an inhibitor of protein tyrosine phosphatases. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.
Propiedades
| 126533-39-9 | |
Fórmula molecular |
C23H18N2OS |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2-(tritylamino)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C23H18N2OS/c26-16-21-17-27-22(24-21)25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,24,25) |
Clave InChI |
WFPRLGPTHSVAQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O |
Sinónimos |
2-(tritylaMino)thiazole-4-carbaldehyde |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

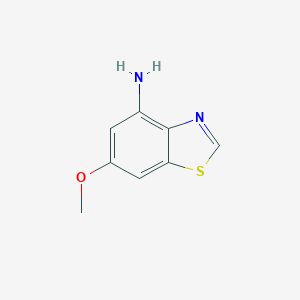
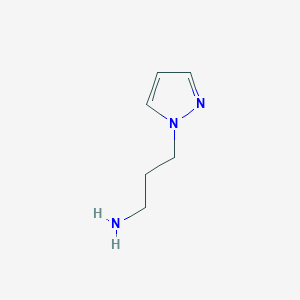
![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)
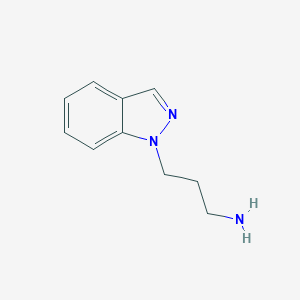
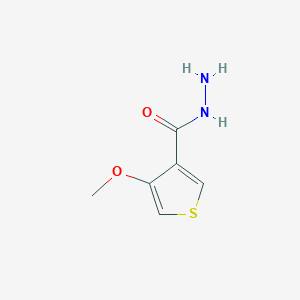

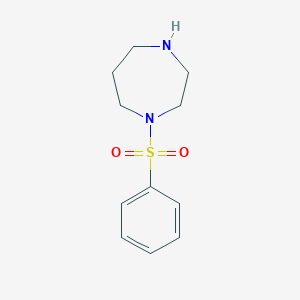


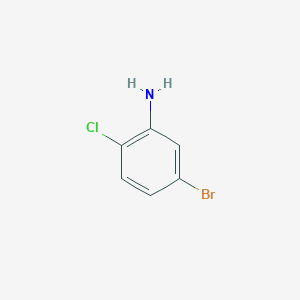
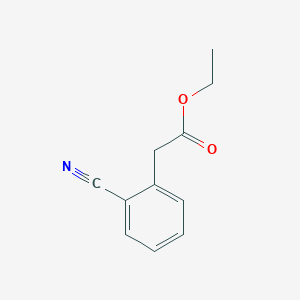

![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
